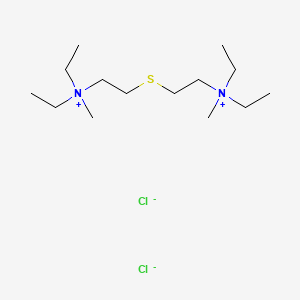
Thiodiethylenebis(diethylmethylammonium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiodiethylenebis(diethylmethylammonium) dichloride is a quaternary ammonium compound with the molecular formula C14H34N2S.2Cl. It is known for its antimicrobial properties and is used in various industrial and commercial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiodiethylenebis(diethylmethylammonium) dichloride typically involves the reaction of diethylmethylamine with thiodiglycol in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Thiodiethylenebis(diethylmethylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thioether form.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted quaternary ammonium compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thiodiethylenebis(diethylmethylammonium) dichloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as an antimicrobial agent in various biological studies.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Industry: It is used in water treatment, textile processing, and as a preservative in various industrial products.
Wirkmechanismus
The mechanism of action of thiodiethylenebis(diethylmethylammonium) dichloride involves its interaction with the phospholipid bilayer of microbial cell membranes. The positively charged ammonium ions disrupt the membrane integrity, leading to cell lysis and death. This compound targets the microbial cell membrane, making it effective against a broad spectrum of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Used in various industrial and laboratory applications.
Uniqueness
Thiodiethylenebis(diethylmethylammonium) dichloride is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective as a phase transfer catalyst and antimicrobial agent. Its thioether linkage also contributes to its stability and reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
66827-33-6 |
|---|---|
Molekularformel |
C14H34Cl2N2S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-[2-[diethyl(methyl)azaniumyl]ethylsulfanyl]ethyl-diethyl-methylazanium;dichloride |
InChI |
InChI=1S/C14H34N2S.2ClH/c1-7-15(5,8-2)11-13-17-14-12-16(6,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DCRYTFPYMRVOSD-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(CC)CCSCC[N+](C)(CC)CC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


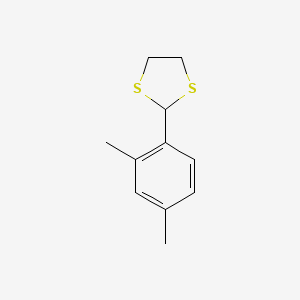


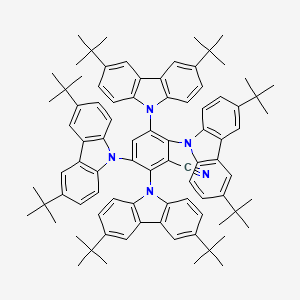
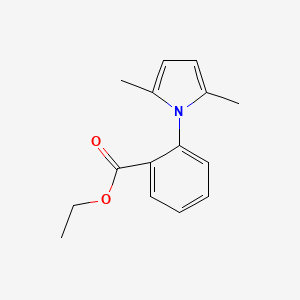
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
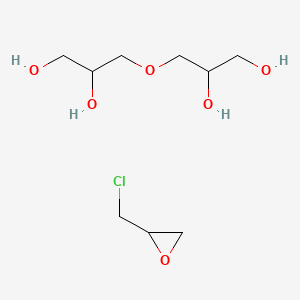

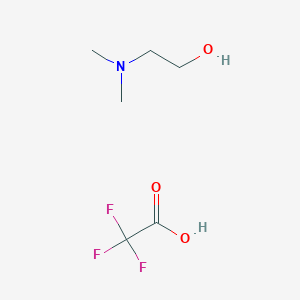

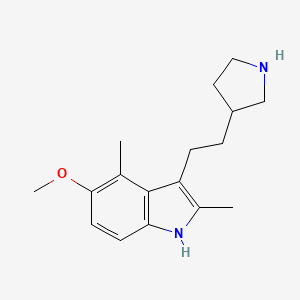
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
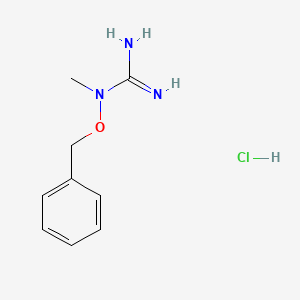
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
